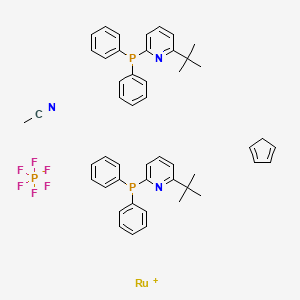
Acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate is a complex organometallic compound It features a ruthenium center coordinated with various ligands, including bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine), acetonitrile, and cyclopentadienyl, with hexafluorophosphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands, 2-tert-butyl-6-(diphenylphosphanyl)pyridine, are synthesized separately through a series of organic reactions.
Complex Formation: The ruthenium precursor, often ruthenium trichloride, is reacted with the ligands in the presence of a base to form the desired complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(III) complex, while reduction could produce a ruthenium(0) complex. Substitution reactions result in new complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Materials Science: It is investigated for its potential in creating new materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in cancer therapy.
Biological Probes: It is used as a probe to study biological processes at the molecular level.
Industry
Chemical Manufacturing: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Electronics: Its unique properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism by which ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various substrates, facilitating chemical reactions. The ligands stabilize the ruthenium center and influence its reactivity. Molecular targets include organic molecules and biological macromolecules, with pathways involving electron transfer and coordination interactions.
Comparison with Similar Compounds
Similar Compounds
- Ruthenium(II) tris(bipyridine) dichloride
- Ruthenium(III) acetylacetonate
- Ruthenium(II) carbonyl chloride
Uniqueness
The uniqueness of ?(1)-ruthenium(1+) bis(2-tert-butyl-6-(diphenylphosphanyl)pyridine) acetonitrile cyclopentadienyl hexafluorophosphate lies in its specific ligand arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems.
Properties
Molecular Formula |
C49H53F6N3P3Ru |
|---|---|
Molecular Weight |
991.9 g/mol |
IUPAC Name |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H6.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-4H,5H2;1H3;;/q;;;;-1;+1 |
InChI Key |
MTBMHRMSUAHFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















